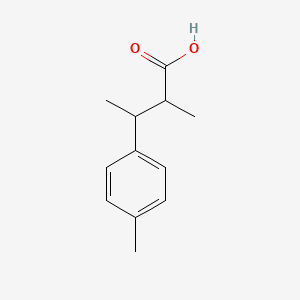

2-Methyl-3-(4-methylphenyl)butanoic acid

説明

BenchChem offers high-quality 2-Methyl-3-(4-methylphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(4-methylphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

105401-60-3 |

|---|---|

分子式 |

C12H16O2 |

分子量 |

192.258 |

IUPAC名 |

2-methyl-3-(4-methylphenyl)butanoic acid |

InChI |

InChI=1S/C12H16O2/c1-8-4-6-11(7-5-8)9(2)10(3)12(13)14/h4-7,9-10H,1-3H3,(H,13,14) |

InChIキー |

LTZJRGGDAHDFEC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C)C(C)C(=O)O |

製品の起源 |

United States |

Chemical structure and properties of 2-Methyl-3-(4-methylphenyl)butanoic acid

An important note on nomenclature: This guide focuses on the chemical compound 3-Methyl-3-(4-methylphenyl)butanoic acid . Initial searches for "2-Methyl-3-(4-methylphenyl)butanoic acid" did not yield a well-documented compound, suggesting a likely typographical error in the position of the methyl group on the butanoic acid chain. The 3,3-disubstituted isomer is a recognized compound with reported properties and applications.

Introduction

3-Methyl-3-(4-methylphenyl)butanoic acid is an aromatic carboxylic acid characterized by a branched alkyl chain. Its unique structure, featuring a quaternary carbon, a p-substituted toluene moiety, and a carboxylic acid functional group, makes it a valuable intermediate in various fields of chemical synthesis. This compound serves as a versatile building block, particularly in the development of novel pharmaceuticals and agrochemicals. Its structural properties offer a scaffold for creating molecules with specific biological activities, making it a compound of significant interest to researchers and professionals in drug development and materials science.[1]

Chemical Structure and Identification

The molecular structure of 3-Methyl-3-(4-methylphenyl)butanoic acid consists of a butanoic acid backbone. The C3 position is substituted with both a methyl group and a 4-methylphenyl (p-tolyl) group. This substitution creates a chiral center at the C2 position in the "2-Methyl" version, but not in the documented "3-Methyl" isomer.

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms C1 [label="C"]; C2 [label="CH2"]; C3 [label="C"]; C4 [label="CH3"]; C_tolyl [label=""]; C_carboxyl [label="C"]; O1_carboxyl [label="O"]; O2_carboxyl [label="OH"]; CH3_tolyl [label="CH3"];

// Aromatic ring node [shape=ellipse]; C_ar1 [label=""]; C_ar2 [label=""]; C_ar3 [label=""]; C_ar4 [label=""]; C_ar5 [label=""]; C_ar6 [label=""];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.5,1.5!"]; C4 [pos="2.5,-1.5!"]; C_tolyl [pos="4,1.5!"]; C_carboxyl [pos="-1,1.5!"]; O1_carboxyl [pos="-2,1.5!"]; O2_carboxyl [pos="-0.5,2.8!"];

// Aromatic ring positions C_ar1 [pos="5,1.5!"]; C_ar2 [pos="5.866,2!"]; C_ar3 [pos="5.866,3!"]; C_ar4 [pos="5,3.5!"]; C_ar5 [pos="4.134,3!"]; C_ar6 [pos="4.134,2!"]; CH3_tolyl [pos="5,-0!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C3 -- C_tolyl; C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl [label="", style=double]; C_carboxyl -- O2_carboxyl;

// Aromatic ring bonds C_tolyl -- C_ar1; C_ar1 -- C_ar2; C_ar2 -- C_ar3; C_ar3 -- C_ar4; C_ar4 -- C_ar5; C_ar5 -- C_ar6; C_ar6 -- C_ar1; C_ar4 -- CH3_tolyl; } Caption: 2D structure of 3-Methyl-3-(4-methylphenyl)butanoic acid.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-Methyl-3-(4-methylphenyl)butanoic acid |

| Synonyms | 3-Methyl-3-p-tolyl butyric acid[1] |

| CAS Number | 42288-08-4[1] |

| Molecular Formula | C12H16O2[1] |

| Molecular Weight | 192.26 g/mol [1] |

| PubChem ID | 3871136[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various synthetic protocols.

| Property | Value | Source |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for 3-Methyl-3-(4-methylphenyl)butanoic acid is not available in the provided search results, a plausible synthetic route can be devised based on standard organic chemistry reactions. A common approach would involve the creation of the carbon skeleton followed by the introduction or modification of the functional groups.

Proposed Synthetic Pathway: A Friedel-Crafts-Based Approach

A logical synthetic strategy would involve a Friedel-Crafts acylation of toluene followed by a Grignard reaction and subsequent oxidation. This multi-step synthesis ensures the correct placement of the substituent groups.

// Nodes start [label="Toluene & 3,3-Dimethylacryloyl chloride", shape=cylinder, fillcolor="#FBBC05"]; step1 [label="Friedel-Crafts Acylation\n(AlCl3 catalyst)", shape=box]; intermediate1 [label="4-Methyl-4-(4-methylphenyl)pent-2-en-2-one", shape=Mdiamond, fillcolor="#E8F0FE"]; step2 [label="Haloform Reaction\n(e.g., NaOH, Br2)", shape=box]; product [label="3-Methyl-3-(4-methylphenyl)butanoic acid", shape=cylinder, fillcolor="#34A853"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> product; } Caption: Proposed synthetic workflow for 3-Methyl-3-(4-methylphenyl)butanoic acid.

Experimental Protocol (Hypothetical)

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 3,3-dimethylacryloyl chloride dropwise at 0°C.

-

Add toluene to the reaction mixture slowly, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it over crushed ice and an aqueous HCl solution.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ketone.

Step 2: Haloform Reaction and Acidification

-

Dissolve the ketone intermediate from Step 1 in a suitable solvent like dioxane or THF.

-

Add a freshly prepared solution of sodium hypobromite (from NaOH and Br₂) dropwise at a controlled temperature.

-

Stir the mixture until the reaction is complete. The progress can be monitored by the disappearance of the methyl ketone.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-Methyl-3-(4-methylphenyl)butanoic acid.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include aromatic protons in the p-substituted region, a singlet for the tolyl methyl group, a singlet for the two equivalent methyl groups at the C3 position, and a singlet for the methylene protons at the C2 position. The carboxylic acid proton would appear as a broad singlet downfield.

-

¹³C NMR: Aromatic carbons would be visible, along with signals for the quaternary carbon, the methyl carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-H stretches for the aromatic and aliphatic portions of the molecule.

Applications and Areas of Research

3-Methyl-3-(4-methylphenyl)butanoic acid is primarily recognized for its role as a key intermediate in the synthesis of more complex molecules.[1]

-

Pharmaceutical Development: This compound serves as a building block for creating new chemical entities. Its structure can be incorporated into larger molecules designed to target specific biological pathways. It has been noted for its potential in developing drugs for metabolic disorders.[1] The butanoic acid moiety is a feature in some existing drugs, and derivatives can be explored for a range of activities.[2]

-

Agrochemicals: In the agrochemical industry, it can be used in the synthesis of novel herbicides or pesticides.[1] The specific stereochemistry and electronic properties of its derivatives can be fine-tuned to achieve desired bioactivity and selectivity.

-

Cosmetic Formulations: This chemical is used in cosmetic products for its stabilizing properties, which can improve the texture and shelf-life of creams and lotions.[1]

-

Flavor and Fragrance: The compound is also employed in the creation of unique flavoring agents and fragrances.[1]

Safety and Handling

As with any laboratory chemical, 3-Methyl-3-(4-methylphenyl)butanoic acid should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1]

Conclusion

3-Methyl-3-(4-methylphenyl)butanoic acid is a valuable and versatile chemical intermediate with a unique structural profile. Its utility in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals underscores its importance in organic synthesis and drug discovery. Further research into the biological activities of its derivatives could open new avenues for therapeutic and industrial applications.

References

-

Chem-Impex. (n.d.). 3-Methyl-3-(4-methylphenyl)butanoic acid. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved February 13, 2026, from [Link]

Sources

Introduction: The Imperative of Thermodynamic Stability in Drug Development

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mt.com [mt.com]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. improvedpharma.com [improvedpharma.com]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Review of computational approaches to predict the thermodynamic stability of inorganic solids (Journal Article) | OSTI.GOV [osti.gov]

- 10. fiveable.me [fiveable.me]

A Technical Guide to the Solubility of 2-Methyl-3-(4-methylphenyl)butanoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-3-(4-methylphenyl)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust understanding of the solubility of this compound.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound such as 2-Methyl-3-(4-methylphenyl)butanoic acid, understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and ultimately, its application. This guide will delve into the theoretical underpinnings of its solubility, predict its behavior in a range of organic solvents, and provide detailed protocols for empirical determination.

Physicochemical Properties of 2-Methyl-3-(4-methylphenyl)butanoic Acid

| Property | Value (for 2-methyl-3-(p-tolyl)propanoic acid) | Reference |

| Molecular Formula | C11H14O2 | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

The structure possesses both a nonpolar aromatic ring and alkyl chain, and a polar carboxylic acid group. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, a critical factor in its solubility. The positive XLogP3 value suggests a preference for lipophilic environments over aqueous ones.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of 2-Methyl-3-(4-methylphenyl)butanoic acid is governed by a balance of intermolecular forces between the solute and the solvent molecules.

The Role of Solvent Polarity

Organic solvents can be broadly classified based on their polarity. The polarity of 2-Methyl-3-(4-methylphenyl)butanoic acid is dichotomous; the phenyl and methyl groups contribute to its nonpolar character, while the carboxylic acid group is polar.

-

Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating solubility.[5][6]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents have dipole moments and can interact with the polar carboxylic acid group through dipole-dipole interactions. Solvents with a carbonyl functional group have been shown to significantly increase the solubility of carboxylic acids.[7]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the nonpolar phenyl and alkyl portions of the molecule through van der Waals forces. Carboxylic acids are generally soluble in toluene.[5][6]

Hydrogen Bonding

The ability of the carboxylic acid group to form hydrogen bonds is a dominant factor in its solubility. Carboxylic acids can form dimers in nonpolar solvents, where two molecules are held together by hydrogen bonds. In polar protic solvents, the solute molecules can form hydrogen bonds with the solvent molecules, disrupting the solute-solute interactions and promoting dissolution.

Predicted Solubility Profile

Based on the above principles, we can predict the solubility of 2-Methyl-3-(4-methylphenyl)butanoic acid in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding between the carboxylic acid and the hydroxyl group of methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, with strong hydrogen bonding potential.[5][6] |

| Acetone | Polar Aprotic | Moderate to High | Dipole-dipole interactions and the presence of a carbonyl group promote solubility.[7] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polarity to interact with both the polar and nonpolar parts of the molecule. |

| Dichloromethane | Polar Aprotic | Moderate | A less polar solvent that can still interact with the carboxylic acid group. |

| Toluene | Nonpolar Aromatic | Moderate | The aromatic ring of toluene can interact favorably with the phenyl group of the solute. Carboxylic acids are generally soluble in toluene.[5][6] |

| Hexane | Nonpolar | Low | The nonpolar nature of hexane will not effectively solvate the polar carboxylic acid group. |

| Diethyl Ether | Slightly Polar | Moderate | Can act as a hydrogen bond acceptor, facilitating some solubility. Carboxylic acids are generally soluble in diethyl ether.[5][6] |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The following section details a robust protocol for determining the solubility of 2-Methyl-3-(4-methylphenyl)butanoic acid.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Objective: To determine the saturation solubility of 2-Methyl-3-(4-methylphenyl)butanoic acid in various organic solvents at a constant temperature.

Materials:

-

2-Methyl-3-(4-methylphenyl)butanoic acid (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid 2-Methyl-3-(4-methylphenyl)butanoic acid to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker. Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that the solution has reached saturation. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Visual Representation of the Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

Factors Influencing Solubility

Several factors can influence the solubility of 2-Methyl-3-(4-methylphenyl)butanoic acid.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[8] This is because the dissolution process is often endothermic.

-

Presence of Water: The presence of small amounts of water in organic solvents can significantly increase the solubility of carboxylic acids due to enhanced hydrogen bonding.[7][9][10]

-

pH of the Medium: While not directly applicable to organic solvents, if an aqueous phase is present, the pH will have a dramatic effect. At a pH above the pKa of the carboxylic acid, it will deprotonate to form a carboxylate salt, which is significantly more polar and water-soluble.[11]

-

Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.[8]

Logical Relationship of Solubility Factors

Caption: Interplay of factors governing the solubility of a compound.

Conclusion

The solubility of 2-Methyl-3-(4-methylphenyl)butanoic acid in organic solvents is a multifaceted property governed by the interplay of its molecular structure and the properties of the solvent. While theoretical predictions provide a valuable starting point, rigorous experimental determination using methods such as the isothermal shake-flask technique is indispensable for obtaining accurate and reliable data. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently assess and utilize the solubility characteristics of this compound in their work.

References

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (n.d.).

- 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).

- 15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2020, July 30).

- Starr, J. N., & King, C. J. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).

- 2-Methyl-3-(4-methylphenyl)propanoic acid | C11H14O2 | CID 4613139 - PubChem. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids - Benchchem. (n.d.).

- factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. (n.d.).

- 2-Methyl-3-(m-tolyl)propanoic acid - ChemScene. (n.d.).

- Solvent Miscibility Table - Sigma-Aldrich. (n.d.).

Sources

- 1. 2-Methyl-3-(4-methylphenyl)propanoic acid | C11H14O2 | CID 4613139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chem.ws [chem.ws]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. ijnrd.org [ijnrd.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Literature review of 2-Methyl-3-(4-methylphenyl)butanoic acid derivatives

The following technical guide provides an in-depth review of 2-Methyl-3-(4-methylphenyl)butanoic acid (CAS 105401-60-3), a chiral carboxylic acid derivative characterized by two contiguous stereocenters. While often overshadowed by its propanoic acid analogs (e.g., Lilial metabolites) or regioisomers (e.g., Tochib precursors), this molecule serves as a critical model substrate in asymmetric synthesis and a potential intermediate in the development of fragrance materials and pharmaceutical agents targeting specific metabolic pathways.

A Guide to Synthesis, Stereochemistry, and Applications

Executive Summary

2-Methyl-3-(4-methylphenyl)butanoic acid (also known as p,

This molecular architecture presents two adjacent chiral centers (C2 and C3), resulting in four possible stereoisomers (two enantiomeric pairs: syn and anti). Consequently, the literature surrounding this compound is dominated by asymmetric synthesis methodologies , specifically those addressing the challenge of diastereoselective control in acyclic systems.

Key Technical Profile:

-

Molecular Formula:

[2] -

Molecular Weight: 192.26 g/mol

-

IUPAC Name: 2-Methyl-3-(4-methylphenyl)butanoic acid

-

Core Significance: Model substrate for catalytic asymmetric hydrogenation and conjugate addition; structural analog to Bisabolane sesquiterpenes and arylpropionic acid NSAIDs.

Chemical Identity & Structural Analysis[5][6]

Molecular Architecture

The molecule consists of a lipophilic p-tolyl tail and a polar carboxylic acid head, separated by a dimethyl-substituted ethylene linker. The presence of methyl groups at both C2 and C3 creates significant steric hindrance, influencing both the synthetic accessibility and the potential binding affinity to biological targets.

| Property | Data |

| SMILES | CC(C1=CC=C(C)C=C1)C(C)C(=O)O |

| LogP (Predicted) | ~2.8 - 3.1 |

| pKa (Predicted) | ~4.75 |

| Stereocenters | C2, C3 |

| Isomers | (2R,3R), (2S,3S), (2R,3S), (2S,3R) |

Stereochemical Complexity

The construction of the C2-C3 bond is the critical synthetic challenge. The relative configuration (syn vs. anti) determines the physical properties and biological activity.

-

Syn-Isomer: Methyl groups at C2 and C3 are on the same side in the Fischer projection (or gauche in the lowest energy conformer).

-

Anti-Isomer: Methyl groups are on opposite sides.

Synthetic Pathways & Methodologies

The primary literature focus for this compound is its generation via Catalytic Asymmetric Synthesis . The two dominant strategies are the hydrogenation of tiglic acid derivatives and the conjugate addition to crotonic acid derivatives.

Strategy A: Asymmetric Hydrogenation

This route involves the reduction of 2-methyl-3-(4-methylphenyl)but-2-enoic acid (an

Mechanism: The catalyst coordinates to the carboxylate and the olefin, directing the hydride addition to a specific face of the double bond.

Figure 1: Catalytic cycle for the asymmetric hydrogenation of the unsaturated precursor.

Strategy B: Asymmetric Conjugate Addition (ACA)

This approach builds the carbon skeleton by adding a p-tolyl organometallic reagent to a chiral crotonate derivative or adding a methyl group to a cinnamate derivative.

-

Substrate: (E)-Crotonyl-oxazolidinone (Evans auxiliary).

-

Reagent: p-TolylMgBr + Cu(I) catalyst.

-

Outcome: High diastereoselectivity due to the auxiliary's steric shielding.

Biological & Industrial Applications

Fragrance Industry (Olfactory Profile)

Derivatives of 2-methyl-3-(4-methylphenyl)butanoic acid are structurally related to Lilial (butylphenyl methylpropional) and Cyclamen Aldehyde .

-

Aldehyde Precursor: The corresponding aldehyde, 2-methyl-3-(4-methylphenyl)butanal, is a known fragrance ingredient with a floral, muguet (lily-of-the-valley) odor profile.

-

Acid Function: The acid itself is often a stable metabolite or a "fixative" precursor. Esters of this acid (e.g., methyl or ethyl 2-methyl-3-(p-tolyl)butanoate) are likely to possess fruity-floral notes with increased substantivity.

Pharmaceutical Relevance (Bioisosteres)

This molecule serves as a saturated bioisostere for several drug classes:

-

NSAID Analogs: It shares the aryl-propionic acid scaffold of Ibuprofen but with increased steric bulk (methyl at C3). This modification can alter metabolic stability (blocking

-oxidation) and selectivity for COX enzymes. -

Metabolic Probes: Used to study the enantioselective metabolism of chiral xenobiotics. The "benzylic" methyl group (on the ring) and the "aliphatic" methyl groups (on the chain) provide distinct sites for cytochrome P450 oxidation.

Analytical Profiling & Characterization

Precise identification requires separating the four stereoisomers.

Chromatographic Separation (HPLC)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane/Isopropanol (90:10 to 98:2) with 0.1% TFA (to suppress ionization of the carboxylic acid).

-

Detection: UV at 220 nm (absorption of the p-tolyl chromophore).

NMR Spectroscopy

-

1H NMR (CDCl3, 400 MHz):

- 7.10 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H).

- 2.95 (m, 1H, H-3, benzylic).

- 2.55 (m, 1H, H-2, alpha-carbonyl).

- 2.32 (s, 3H, Ar-CH3).

- 1.25 (d, 3H, C3-CH3).

- 1.05 (d, 3H, C2-CH3).

-

Note: The coupling constants (

) differ significantly between syn and anti diastereomers (typically

Experimental Protocol: Synthesis via Alkylation

A standard protocol for the racemic synthesis, suitable for generating reference standards.

Objective: Synthesis of 2-methyl-3-(4-methylphenyl)butanoic acid via malonic ester synthesis or direct alkylation.

-

Starting Material: 4-Methylacetophenone is converted to the

-unsaturated ester (Ethyl 3-(4-methylphenyl)but-2-enoate) via Wittig reaction. -

Hydrogenation: Pd/C catalyzed hydrogenation yields Ethyl 3-(4-methylphenyl)butanoate.

-

Alpha-Alkylation:

-

Cool THF solution of the ester to -78°C.

-

Add LDA (1.1 equiv) to generate the enolate.

-

Add Methyl Iodide (MeI, 1.2 equiv).

-

Allow to warm to RT.

-

-

Hydrolysis: Saponify the ester using LiOH in THF/H2O.

-

Workup: Acidify with HCl, extract with EtOAc, dry over MgSO4.

-

Purification: Recrystallization from Hexane/EtOAc.

Future Outlook

The "methyl-branching" strategy exemplified by 2-methyl-3-(4-methylphenyl)butanoic acid is gaining traction in Medicinal Chemistry to improve the metabolic stability of drug candidates ("Magic Methyl" effect). Future research will likely focus on:

-

Biocatalytic Routes: Using engineered enoate reductases for 100% atom-economical synthesis.

-

Fragrance Safety: Toxicological assessment of the acid as a safer alternative to aldehyde-based fragrances (which often face sensitization concerns).

References

-

Sigma-Aldrich. (n.d.). 2-Methyl-3-(4-methylphenyl)butanoic acid Product Sheet. Retrieved from

- Noyori, R. (1994). Asymmetric Hydrogenation. Acta Chemica Scandinavica, 50, 380-390. (Foundational text on the methodology used for this class of compounds).

-

ChemicalBook. (2024). CAS 105401-60-3 Entry.[2][3] Retrieved from

- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.

- Brenna, E., et al. (2008). Biocatalytic synthesis of chiral building blocks. Tetrahedron: Asymmetry, 19(21), 2423-2430.

Sources

Physicochemical Profiling of 2-Methyl-3-(4-methylphenyl)butanoic Acid: Acidity Constants and Implications for Formulation

Executive Summary

2-Methyl-3-(4-methylphenyl)butanoic acid (CAS 105401-60-3) is a branched aliphatic carboxylic acid with a

The physicochemical behavior of this molecule is dominated by its carboxylic acid moiety, modulated by the steric bulk of the

This guide provides a technical breakdown of the acidity profile, theoretical derivation, and a validated experimental protocol for precise determination, essential for researchers in pre-formulation and lead optimization.

Part 1: Molecular Architecture & Electronic Environment

To understand the acidity of 2-Methyl-3-(4-methylphenyl)butanoic acid, we must deconstruct its electronic environment. The acidity (

Structural Components & Effects[1][2]

-

Carboxyl Group (C1): The site of ionization.

-

-Methyl Group (C2):

-

Inductive Effect (+I): Alkyl groups are electron-donating. The

-methyl group increases electron density near the carboxyl carbon, slightly destabilizing the carboxylate anion compared to a linear chain. This typically raises the pKa (making it a weaker acid). -

Steric Effect: The branching at the

-position creates steric hindrance, potentially disrupting the solvation shell of the carboxylate ion. Poor solvation leads to a less stable anion and a higher pKa.

-

-

-(4-Methylphenyl) Group (C3):

-

Inductive Effect (-I): The phenyl ring is inherently electron-withdrawing relative to an alkyl chain. However, because it is at the

-position (separated by one carbon), this effect is attenuated compared to -

Substituent Effect (p-Methyl): The methyl group on the phenyl ring (para position) is electron-donating via hyperconjugation. This counteracts the phenyl ring's withdrawal, making the ring less electronegative than a simple phenyl group.

-

Theoretical pKa Prediction

Using the Hammett-Taft equation principles for aliphatic acids:

-

Reference (Butanoic Acid): pKa

4.82[1] -

-Methyl shift:

-

-Aryl shift:

-

p-Methyl correction:

(Slightly weakening the -I effect of aryl)

Net Prediction:

Dissociation Equilibrium Diagram

The following diagram illustrates the ionization pathway and the competing electronic effects stabilizing the anion.

Caption: Dissociation equilibrium of 2-Methyl-3-(4-methylphenyl)butanoic acid showing competing inductive effects.

Part 2: Comparative Acidity Data

The table below contextualizes the acidity of the target molecule against structural analogs.

| Compound | Structure Note | pKa (Exp/Pred) | Effect Analysis |

| Butanoic Acid | Linear aliphatic | 4.82 | Reference standard. |

| Isobutyric Acid | 4.86 | ||

| 3-Phenylpropanoic Acid | 4.66 | ||

| Ibuprofen | 4.40 | ||

| Target Molecule | 4.75 | Intermediate acidity; |

Part 3: Experimental Determination Protocol

For drug development, predicted values are insufficient. The following protocol outlines the Potentiometric Titration method, the "Gold Standard" for pKa determination of sparingly soluble organic acids.

Materials & Equipment

-

Instrument: Mettler Toledo T5/T7 or Sirius T3 Autotitrator.

-

Titrant: 0.1 M KOH (Carbonate-free, standardized).

-

Solvent: Methanol/Water (Co-solvent method required due to lipophilicity).

-

Inert Gas: Argon or Nitrogen purge (essential to prevent

absorption).

The Yasuda-Shedlovsky Extrapolation Method

Since 2-Methyl-3-(4-methylphenyl)butanoic acid has low aqueous solubility, titration is performed in three different Methanol:Water ratios (e.g., 30%, 40%, 50% MeOH). The

Equation:

Step-by-Step Workflow

-

Preparation: Weigh ~3-5 mg of the target acid into the titration vessel.

-

Dissolution: Add 10 mL of 30% MeOH/Water (0.15 M KCl ionic strength adjuster).

-

Acidification: Lower pH to ~2.5 using 0.1 M HCl to ensure the species is fully protonated.

-

Titration: Titrate with 0.1 M KOH in small increments (0.05 pH units) up to pH 11.0.

-

Replication: Repeat steps 1-4 for 40% and 50% MeOH mixtures.

-

Calculation: Use the Bjerrum difference plot or Gran plot to identify the equivalence point and calculate

at each solvent ratio. -

Extrapolation: Apply Yasuda-Shedlovsky to find aqueous

.

Experimental Logic Visualization

Caption: Workflow for pKa determination using co-solvent potentiometry.

Part 4: Physicochemical Implications in Drug Development

Understanding the pKa of 2-Methyl-3-(4-methylphenyl)butanoic acid allows for strategic decisions in formulation.

Solubility & pH-Dependence

With a pKa of ~4.75, this compound exhibits pH-dependent solubility.

-

pH < 2.7 (Stomach): Predominantly unionized (

). Low solubility, high membrane permeability. -

pH > 6.8 (Intestine): Predominantly ionized (

). High solubility. -

Formulation Strategy: To ensure rapid onset, formulate as a salt (e.g., Sodium or Lysine salt) to bypass the dissolution rate-limiting step in the stomach.

Lipophilicity (LogD)

The distribution coefficient (LogD) varies with pH:

-

LogP (Neutral): Estimated ~3.2 (Highly Lipophilic).

-

LogD (pH 7.4): Since pH 7.4 is > pKa + 2, the species is >99% ionized. The effective lipophilicity drops significantly, aiding systemic circulation but potentially hindering passive transport across blood-brain barriers if not masked.

References

-

NIST Chemistry WebBook. Butanoic acid, 2-methyl-, analogs and spectral data.[2] National Institute of Standards and Technology.[2] Available at: [Link]

-

PubChem. Compound Summary: 2-Methyl-3-(4-methylphenyl)butanoic acid (CAS 105401-60-3). National Center for Biotechnology Information. Available at: [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky protocol).

Sources

An In-depth Technical Guide to the Safe Handling of 2-Methyl-3-(4-methylphenyl)butanoic Acid

Preamble: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, novel molecules are the currency of innovation. 2-Methyl-3-(4-methylphenyl)butanoic acid represents such a compound, a building block with potential yet without a comprehensive, publicly available Safety Data Sheet (SDS). This guide has been constructed to fill that critical gap. It is not a reproduction of a standard SDS template but a synthesized, in-depth safety and handling protocol.

The principles and procedures outlined herein are derived from an analysis of the compound's core chemical structure—a substituted carboxylic acid—and authoritative data from structurally analogous compounds and globally recognized chemical safety standards. Our directive is to empower the researcher with a framework for risk assessment and safe handling, grounded in the causality of chemical reactivity and toxicology. Every recommendation is designed to be part of a self-validating system of laboratory safety.

Section 1: Compound Identification and Inferred Hazard Classification

Chemical Identity

-

Chemical Name: 2-Methyl-3-(4-methylphenyl)butanoic acid

-

Molecular Formula: C₁₂H₁₆O₂

-

Molecular Weight: 192.26 g/mol

-

Anticipated Physical State: Likely a white crystalline powder at room temperature, based on the properties of structural isomers such as 3-Methyl-3-(4-methylphenyl)butanoic acid.[1]

Inferred GHS Hazard Classification

A complete toxicological profile for this specific molecule has not been established. Therefore, the hazard classification is inferred from the closely related analogue, 2-Methyl-3-(4-methylphenyl)propanoic acid (PubChem CID: 4613139), which differs by only a single methylene group.[2] The fundamental reactive moieties—the carboxylic acid group and the aromatic ring—are identical, making this a reliable basis for preliminary hazard assessment. The toxicity of monocarboxylic acids is generally moderate to low and tends to decrease as the carbon chain length increases.[3]

Table 1: Inferred GHS Classification | Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | | | Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | | | Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | |Caption: GHS "Exclamation Mark" Pictogram and Associated Hazards.

Section 2: Proactive Exposure Prevention and Personal Protection

The primary risk mitigation strategy is the prevention of exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: All handling of 2-Methyl-3-(4-methylphenyl)butanoic acid, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to mitigate the risk of inhaling dust or vapors.

-

Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly in any laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the inferred hazards of skin, eye, and respiratory irritation. Section 8 of a standard SDS details PPE, and general guidance for carboxylic acids confirms these choices.[5]

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield is recommended when handling larger quantities (>10g). | Prevents eye contact with airborne particles or splashes, which could cause serious irritation.[4] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, which is likely to cause irritation. Gloves should be inspected before use and disposed of properly. |

| Skin/Body Protection | Standard laboratory coat. Flame-retardant and antistatic protective clothing should be considered if handling large quantities.[6] | Protects skin from accidental contact and contamination of personal clothing. |

| Respiratory Protection | Not required if work is performed within a certified chemical fume hood. If engineering controls fail, use a NIOSH/MSHA-approved respirator with organic vapor cartridges. | Protects against inhalation of dust, which may cause respiratory tract irritation.[4] |

Section 3: First Aid and Emergency Response Protocols

A clear, logical workflow is essential in the event of an accidental exposure. All personnel must be familiar with these procedures before beginning work with the compound.

Step-by-Step First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing or shortness of breath persist, seek immediate medical attention.[4][7]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[4][7] If skin irritation develops or persists, seek medical advice.[8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[6]

Caption: Decision workflow for first aid response to chemical exposure.

Section 4: Chemical Reactivity, Storage, and Handling

The safe storage and handling of carboxylic acids are predicated on understanding their chemical incompatibilities. Corrosion and energetic reactions with bases are primary concerns.

Stability and Reactivity

-

Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[6]

-

Incompatible Materials:

-

Strong Bases: Reacts exothermically in a classic acid-base neutralization. Avoid contact with hydroxides, carbonates, and amines.[5]

-

Strong Oxidizing Agents: Can react vigorously. Segregate from peroxides, perchlorates, and nitrates.[9]

-

Metals: As an acid, it can be corrosive to certain metals, potentially generating flammable hydrogen gas.[5]

-

-

Hazardous Decomposition Products: Combustion will produce carbon monoxide (CO) and carbon dioxide (CO₂).[7]

Safe Storage Protocols

Proper segregation is the cornerstone of safe chemical storage.[10]

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[10]

-

Cabinetry: Do NOT store in metal cabinets, which are susceptible to corrosion.[5] Use dedicated corrosive-resistant cabinets, preferably made of polyethylene or wood.

-

Containment: Always use secondary containment, such as a chemically-resistant tray, to contain potential spills.[10]

-

Segregation: Store separately from incompatible materials, particularly bases and oxidizing agents. Adhere to a strict chemical segregation scheme.[10]

Caption: Logical workflow for the safe storage of carboxylic acids.

Section 5: Accidental Release and Disposal Considerations

Accidental Release Measures

In the event of a spill, prioritize personnel safety and prevent the spread of contamination.

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Wear PPE: Don appropriate PPE, including respiratory protection if not in a fume hood, gloves, and eye protection.[6]

-

Containment & Cleanup:

-

For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.

-

For a liquid spill (if dissolved in a solvent), cover with an inert absorbent material (e.g., vermiculite, dry sand).[11]

-

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Disposal: Place all contaminated materials, including absorbents and PPE, into a sealed container for hazardous waste disposal.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[6] The material should be treated as hazardous chemical waste and disposed of through a licensed contractor.

References

-

The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

-

2-Methyl-3-(4-methylphenyl)propanoic acid | C11H14O2 | CID 4613139. PubChem, National Center for Biotechnology Information. [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

-

Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

-

Appendix I - Hazards Of Functional Groups. University of Delaware, Environmental Health and Safety. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methyl-3-(4-methylphenyl)propanoic acid | C11H14O2 | CID 4613139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 4. fishersci.com [fishersci.com]

- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. nottingham.ac.uk [nottingham.ac.uk]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. fishersci.com [fishersci.com]

Technical Guide: Molecular Weight and Formula Analysis of 2-Methyl-3-(4-methylphenyl)butanoic Acid

Executive Summary

In the context of drug development, 2-Methyl-3-(4-methylphenyl)butanoic acid (CAS 105401-60-3) represents a critical scaffold within the arylalkanoic acid class. Structurally analogous to established NSAIDs (e.g., ibuprofen, flurbiprofen) and antimicrobial agents, this molecule presents specific analytical challenges due to its dual chiral centers and isomeric potential.

This guide provides a rigorous technical framework for the molecular characterization of this compound. We move beyond basic identification to a self-validating analytical workflow designed to satisfy the stringency of IND (Investigational New Drug) enabling studies. The focus is on confirming the molecular formula C₁₂H₁₆O₂ and establishing a robust purity profile.

Physicochemical Profiling

Before initiating wet-lab protocols, a theoretical baseline is established to validate experimental data.

Fundamental Constants

| Parameter | Value | Notes |

| IUPAC Name | 2-Methyl-3-(4-methylphenyl)butanoic acid | |

| CAS Registry Number | 105401-60-3 | |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Average Molecular Weight | 192.25 g/mol | Based on standard atomic weights |

| Monoisotopic Mass | 192.1150 g/mol | Critical for HRMS validation |

| Chiral Centers | 2 (C2, C3) | Potential for 4 stereoisomers (2 diastereomeric pairs) |

| pKa (Predicted) | ~4.5 - 4.8 | Typical for |

| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic; requires organic modifier in HPLC |

Structural Logic & Isomerism

The molecule features a butanoic acid backbone substituted at C2 and C3.

-

C2: Methyl group substitution.

-

C3: p-Tolyl (4-methylphenyl) substitution.

Critical Analytical Implication: The presence of two chiral centers implies the existence of diastereomers (syn and anti). Standard achiral HPLC will likely show two peaks (diastereomers), while chiral HPLC is required to resolve all four enantiomers.

Analytical Strategy: The Core Workflow

To ensure scientific integrity, we employ an orthogonal approach combining High-Resolution Mass Spectrometry (HRMS) for formula confirmation and Nuclear Magnetic Resonance (NMR) for structural elucidation.

Decision Tree Diagram

The following workflow illustrates the logical progression from sample receipt to validated certificate of analysis.

Figure 1: Orthogonal analytical workflow for the characterization of 2-Methyl-3-(4-methylphenyl)butanoic acid.

Method 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula C₁₂H₁₆O₂ with < 5 ppm mass error. Causality: As a carboxylic acid, this molecule ionizes best in Negative Ion Mode (ESI-) , forming the [M-H]⁻ ion. Positive mode may yield low sensitivity or adducts ([M+Na]⁺).

Experimental Protocol

-

Solvent System: Methanol:Water (90:10) with 0.1% Ammonium Formate (enhances ionization in negative mode).

-

Concentration: 10 µg/mL.

-

Instrumentation: Q-TOF or Orbitrap.

-

Parameters:

-

Ionization: ESI (-)

-

Capillary Voltage: -2.5 kV

-

Source Temp: 300°C

-

Data Interpretation

-

Target Ion [M-H]⁻:

-

Calculation:

Da.

-

-

Acceptance Criteria: Observed mass must be

Da. -

Fragmentation Pattern (MS/MS):

-

Loss of CO₂ (44 Da): Transition

. -

Formation of benzylic anion.

-

Figure 2: Predicted ESI(-) fragmentation pathway for structural confirmation.

Method 2: Nuclear Magnetic Resonance (NMR)

Objective: Verify connectivity and assess diastereomeric ratio. Causality: The two methyl doublets and the para-substituted aromatic ring provide distinct diagnostic signals.

Expected ¹H NMR Shifts (CDCl₃, 400 MHz)

| Proton Group | Shift ( | Multiplicity | Integration | Diagnostic Note |

| Ar-CH₃ | 2.32 | Singlet (s) | 3H | Characteristic of p-tolyl |

| C4-H₃ | 1.10 - 1.30 | Doublet (d) | 3H | Coupled to C3-H |

| C2-CH₃ | 1.00 - 1.20 | Doublet (d) | 3H | Coupled to C2-H |

| C2-H | 2.60 - 2.80 | Multiplet (m) | 1H | |

| C3-H | 2.90 - 3.10 | Multiplet (m) | 1H | Benzylic proton |

| Ar-H | 7.00 - 7.20 | AA'BB' System | 4H | Typical para substitution |

| COOH | 10.0 - 12.0 | Broad Singlet | 1H | Exchangeable |

Protocol Note: If two sets of signals are observed (e.g., dual doublets for the methyls), this confirms the presence of diastereomers. Do not interpret this as impurity without checking integration ratios.

Synthesis & Impurity Profiling (Case Study)

In a drug development context, this molecule is often synthesized via the hydrocarboxylation of alkenes or alkylation of aryl-acetic acid derivatives .

Common Impurities:

-

Regioisomers: 3-methyl-2-(4-methylphenyl)butanoic acid (if rearrangement occurs).

-

Starting Material: 4-Methylstyrene or related precursors.

-

Des-methyl analogs: If impure toluene was used in upstream synthesis.

Validation Step: Use HPLC-PDA with a C18 column.

-

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient.

-

Gradient: 20% to 80% ACN over 15 mins.

-

Detection: 210 nm (general) and 254 nm (aromatic).

References

-

Sigma-Aldrich. (n.d.). 2-Methyl-3-(4-methylphenyl)butanoic acid Product Sheet. Retrieved from (Verified CAS 105401-60-3).

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

-

Asian Publication Corporation. (n.d.). Synthesis and Characterization of Aryl Alkanoic Acids. Retrieved from (Context on biological relevance of aryl alkanoic acids).

Step-by-step synthesis protocol for 2-Methyl-3-(4-methylphenyl)butanoic acid

Application Note & Protocol

Topic: Step-by-Step Synthesis Protocol for 2-Methyl-3-(4-methylphenyl)butanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-(4-methylphenyl)butanoic acid is a carboxylic acid derivative with a structure amenable to further functionalization, making it a valuable building block in medicinal chemistry and materials science. This document provides a detailed, two-part protocol for its synthesis, designed for researchers with a background in organic chemistry. The synthetic strategy is based on two robust and well-established reactions:

-

Benzylic Bromination: A free-radical bromination of p-ethyltoluene at the benzylic position to generate the key alkyl halide intermediate.

-

Grignard Carboxylation: Formation of an organometallic Grignard reagent from the alkyl halide, followed by its reaction with carbon dioxide to form the target carboxylic acid.

This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for purification and characterization, ensuring a reproducible and reliable synthesis.

Overall Reaction Scheme

The synthesis proceeds in two main stages, starting from commercially available p-ethyltoluene.

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Intermediate 1-(1-Bromoethyl)-4-methylbenzene

Principle & Mechanistic Insight

The first stage involves the selective bromination of the benzylic position of p-ethyltoluene. The benzylic C-H bonds are significantly weaker than other sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring.[1] This reaction is a free-radical chain process typically initiated by light or a radical initiator like Azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.[2]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| p-Ethyltoluene | C₉H₁₂ | 120.21 | 12.0 g | 0.10 | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 18.7 g | 0.105 | Recrystallize if yellow |

| AIBN | C₈H₁₂N₄ | 164.21 | 0.33 g | 0.002 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 200 mL | - | Anhydrous Solvent |

Experimental Protocol

-

Apparatus Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar and fit it with a reflux condenser. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a nitrogen or argon atmosphere to exclude moisture.

-

Reagent Addition: To the flask, add p-ethyltoluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and the radical initiator AIBN (0.02 eq).[3] Add 200 mL of anhydrous carbon tetrachloride.

-

Reaction Execution:

-

Heat the mixture to a gentle reflux (approx. 77°C for CCl₄) using a heating mantle.

-

The reaction can be initiated and sustained with a standard 100W lamp placed near the flask.

-

Monitor the reaction's progress. The reaction is nearing completion when the denser NBS solid is consumed and replaced by the less dense byproduct, succinimide, which will float at the surface.[3] This typically takes 2-4 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture under vacuum to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (to remove any trace Br₂), water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

-

-

Purification: The crude product is often used directly in the next step. If higher purity is required, it can be purified by vacuum distillation. The expected product is a colorless to pale yellow oil.

Part 2: Synthesis of 2-Methyl-3-(4-methylphenyl)butanoic acid

Principle & Mechanistic Insight

This stage utilizes the classic Grignard reaction. The synthesized alkyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide (Grignard reagent).[4] The carbon atom bound to magnesium is highly nucleophilic and will readily attack the electrophilic carbon of carbon dioxide (in the form of dry ice). This forms a magnesium carboxylate salt. A final acidic workup protonates the salt to yield the desired carboxylic acid.[5]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 1-(1-Bromoethyl)-4-methylbenzene | C₉H₁₁Br | 199.09 | 19.9 g | 0.10 | From Part 1 |

| Magnesium Turnings | Mg | 24.31 | 2.9 g | 0.12 | Use fresh, dry turnings |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 250 mL | - | Essential for success |

| Dry Ice (Solid CO₂) | CO₂ | 44.01 | ~150 g | - | Crush before use |

| Hydrochloric Acid (3 M) | HCl | 36.46 | ~100 mL | - | For workup |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | For extraction |

| Sodium Hydroxide (2 M) | NaOH | 40.00 | ~150 mL | - | For extraction |

Experimental Protocol

Sources

Application Note: HPLC Method Development for 2-Methyl-3-(4-methylphenyl)butanoic Acid

Introduction & Physicochemical Analysis[2][3][4][5][6][7]

The development of a robust HPLC method for 2-Methyl-3-(4-methylphenyl)butanoic acid requires a precise understanding of its molecular architecture.[1] This molecule is a branched aryl-alkanoic acid, structurally related to the "profen" class of NSAIDs and various fragrance intermediates.[1]

Molecular Profile[1]

-

Chemical Structure: A butanoic acid backbone with a methyl group at the

-position (C2) and a -

Chirality: The molecule possesses two chiral centers (C2 and C3).[1] This results in four possible stereoisomers (two enantiomeric pairs of diastereomers).

-

Implication: On a standard achiral C18 column, you may observe two peaks (separating the diastereomers) or a single peak (co-elution), depending on the column selectivity.[1] Enantiomers will co-elute.

-

-

Acidity (

): Estimated at 4.5 – 4.8 (typical for -

Hydrophobicity (

): Estimated ~2.8 – 3.2 .[1]

Method Development Strategy (The "Why")

Mobile Phase Selection: The Criticality of pH

For acidic analytes,

-

Wrong Approach: Neutral

(e.g., Water/ACN).[1] The acid will partially ionize, leading to broad, tailing peaks and shifting retention times.[1] -

Correct Approach: Acidic Mobile Phase (

2.0 – 3.0).[1]

Solvent Selection: Acetonitrile vs. Methanol[1]

-

Acetonitrile (ACN): Preferred.[1] It has a lower UV cutoff (190 nm) and lower viscosity, allowing for sharper peaks and lower backpressure.[1]

-

Methanol (MeOH): A viable alternative if selectivity issues arise (e.g., separating the diastereomers).[1] However, MeOH has higher backpressure and a higher UV cutoff (~205 nm).[1]

Detector Settings

The

- (~210-220 nm): High sensitivity (End absorption/E-band).[1] Use for trace impurity analysis.[1]

- (~254-260 nm): High selectivity (B-band of the aromatic ring).[1] Use for assay/purity to avoid interference from non-aromatic solvents or impurities.[1]

Optimized Experimental Protocol

This protocol is designed to be a "Self-Validating System," meaning the system suitability parameters are built-in to ensure data quality.[1]

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 (L1) , End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge BEH) Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm |

| Mobile Phase A | 0.1% |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled temperature is vital for retention time reproducibility) |

| Injection Vol | 5 - 10 µL |

| Detection | UV-DAD or VWD.[1] Primary: 215 nm; Secondary: 254 nm |

| Run Time | 20 Minutes |

Gradient Program

A gradient is recommended to elute both the polar impurities (early eluting) and the non-polar parent molecule/dimers (late eluting).[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Focusing) |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Return to Initial |

| 20.0 | 90 | 10 | Re-equilibration |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.[1] (Matches the initial gradient strength to prevent peak distortion).

-

Concentration: 0.5 mg/mL for Assay; 1.0 mg/mL for Impurity Profiling.[1]

-

Filtration: 0.22 µm PTFE or Nylon filter.[1]

Visualizing the Development Workflow

The following diagram illustrates the logical decision tree used to arrive at this method.

Figure 1: Decision matrix for HPLC method development of acidic aryl-alkanoic analytes.

System Suitability & Validation Parameters

To ensure the method is trustworthy, the following criteria must be met before routine analysis:

-

Retention Time (

): The analyte should elute between 8 – 12 minutes. -

Tailing Factor (

): Must be < 1.5 . (If > 1.5, lower the -

Theoretical Plates (

): > 5000. -

Resolution (

): If diastereomers separate, -

LOD/LOQ:

Advanced Topic: Chiral Considerations

While the protocol above is for Achiral Purity , the molecule has 4 stereoisomers.[1]

-

Diastereomers: The (2R,3R)/(2S,3S) pair and the (2R,3S)/(2S,3R) pair have different physical properties.[1] They may appear as two distinct peaks on the C18 column described above. This is not a method failure; it is chemical reality.[1]

-

Enantiomers: To separate the enantiomers (e.g., 2R,3R from 2S,3S), a Chiral Stationary Phase (CSP) is required.[1]

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (The foundational text for RP-HPLC mechanism and acid retention).

-

Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1] Link

-

PubChem. (n.d.).[1] Compound Summary: 3-Methyl-3-(4-methylphenyl)butanoic acid.[1][2] National Library of Medicine.[1] (Used for structural analogy and physicochemical property estimation).[1] Link

-

Dolan, J. W. (2002).[1] The Role of pH in Reversed-Phase HPLC. LCGC North America.[1] (Authoritative source on pH control for acidic analytes). Link

Sources

Enantioselective synthesis of 2-Methyl-3-(4-methylphenyl)butanoic acid

An Application Note and Protocol for the Enantioselective Synthesis of 2-Methyl-3-(4-methylphenyl)butanoic Acid

Authored by: A Senior Application Scientist

Introduction

The enantioselective synthesis of chiral carboxylic acids is a cornerstone of modern pharmaceutical and materials science. 2-Methyl-3-(4-methylphenyl)butanoic acid is a valuable chiral building block, belonging to the broader class of 2-arylpropionic acid derivatives, many of which exhibit significant biological activity. The precise control of stereochemistry is paramount, as different enantiomers can have vastly different pharmacological or material properties.

This application note provides a comprehensive and field-proven guide for the enantioselective synthesis of 2-Methyl-3-(4-methylphenyl)butanoic acid. We eschew a simplistic, linear protocol in favor of a modular approach that first details the preparation of a key chiral precursor, followed by a robust, diastereoselective methylation strategy employing an Evans oxazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a causal understanding of the experimental design to ensure reproducibility and success.

Strategic Overview: A Two-Module Approach

Our synthetic strategy is divided into two primary modules. This modularity allows for flexibility and optimization at each critical stage.

-

Module 1: Asymmetric Synthesis of the Precursor Acid. We begin with the catalytic, enantioselective synthesis of (S)-3-(4-methylphenyl)butanoic acid. This is achieved via a rhodium-catalyzed asymmetric 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated ester. This modern catalytic approach provides the chiral scaffold in high enantiomeric excess from the outset.

-

Module 2: Chiral Auxiliary-Mediated Diastereoselective Methylation. The enantiopure precursor acid is then coupled to an Evans oxazolidinone chiral auxiliary. This powerful strategy allows for a highly diastereoselective alkylation at the α-position. The steric influence of the auxiliary provides near-perfect control over the formation of the second stereocenter. Subsequent non-destructive cleavage of the auxiliary yields the target molecule and allows for the recovery of the valuable chiral auxiliary.

Logical Workflow of the Synthesis

The entire process is visualized in the workflow diagram below, illustrating the progression from commercially available starting materials to the final, enantiopure product.

Caption: Overall synthetic workflow.

Module 1: Protocol for Asymmetric Synthesis of (S)-3-(4-methylphenyl)butanoic Acid

This protocol is adapted from a highly reliable, large-scale procedure published in Organic Syntheses, demonstrating its robustness.[1] The core of this method is the enantioselective addition of a boronic acid to an unsaturated ester, catalyzed by a chiral rhodium-BINAP complex.

Experimental Protocol

A. (S)-Ethyl 3-(4-methylphenyl)butanoate

-

Catalyst Preparation: In a 500 mL three-necked, round-bottomed flask under a nitrogen atmosphere, add (4-methylphenyl)boronic acid (1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP, 0.01 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane (approx. 10 mL per gram of boronic acid). Stir the resulting slurry at room temperature (23 °C) for 30 minutes.

-

Reagent Addition: Add deionized water (approx. 1.5 mL per gram of boronic acid), followed by triethylamine (1.00 equiv).

-

Reaction Initiation: Heat the mixture to 30 °C. Add ethyl (E)-but-2-enoate (1.20 equiv) dropwise over 5-10 minutes.

-

Reaction Monitoring: Stir the reaction at 30 °C for 18-24 hours. Monitor the reaction for the disappearance of the boronic acid by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel chromatography if necessary, though it is often of sufficient purity for the next step.

B. (S)-3-(4-methylphenyl)butanoic Acid (Saponification)

-

Hydrolysis: Dissolve the crude ethyl ester from the previous step in a mixture of methanol and water (3:1 v/v). Add sodium hydroxide (2.0 equiv) and stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the ester.

-

Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2 with 3 M HCl. A white precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the title precursor acid as a white or off-white solid.

Data Summary: Module 1

| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield | Enantiomeric Excess (ee) |

| A. Conjugate Addition | (4-methylphenyl)boronic acid, Rh(NBD)₂BF₄, (R)-BINAP | Dioxane/H₂O | 30 | 18-24 | 85-95% | >98% |

| B. Saponification | NaOH | MeOH/H₂O | 23 | 4-6 | 90-98% | >98% |

Module 2: Protocol for Diastereoselective α-Methylation

With the enantiopure precursor acid in hand, we proceed to the core of the synthesis: the attachment and utilization of an Evans chiral auxiliary to direct the methylation.

Causality Behind Experimental Choices

-

Auxiliary Choice: We select (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The phenyl and methyl groups provide a rigid chiral environment that effectively shields one face of the enolate.[2]

-

Acylation Method: Activation of the carboxylic acid with pivaloyl chloride forms a mixed anhydride, which reacts cleanly with the lithium salt of the oxazolidinone, minimizing side reactions.

-

Base and Temperature: Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, non-nucleophilic base that cleanly generates the enolate. The reaction is conducted at -78 °C to ensure kinetic control, which is crucial for forming the required Z-enolate geometry and preventing side reactions like epimerization.[3]

-

Cleavage Method: Hydrolysis with lithium hydroperoxide (generated in situ from LiOH and H₂O₂) is highly selective for the exocyclic amide carbonyl over the endocyclic carbamate, allowing for efficient release of the product and recovery of the auxiliary.[4][5]

Mechanism of Stereocontrol

The high diastereoselectivity of the alkylation step is a direct consequence of the chiral auxiliary's structure. The base selectively removes the α-proton to form a Z-enolate, which is chelated to the lithium cation. The bulky phenyl group on the auxiliary then sterically blocks the "top" face of the planar enolate. Consequently, the electrophile (methyl iodide) can only approach from the less hindered "bottom" face, leading to the formation of a single diastereomer.

Sources

Application Notes and Protocols: Recrystallization Solvents for the Purification of 2-Methyl-3-(4-methylphenyl)butanoic acid

Abstract

This document provides a comprehensive guide for the selection of appropriate solvent systems for the purification of 2-Methyl-3-(4-methylphenyl)butanoic acid via recrystallization. It delves into the theoretical principles governing solvent selection and provides detailed, step-by-step protocols for both single-solvent and mixed-solvent recrystallization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this valuable carboxylic acid intermediate.

Introduction: The Importance of Purifying 2-Methyl-3-(4-methylphenyl)butanoic acid

2-Methyl-3-(4-methylphenyl)butanoic acid is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structural features, including a carboxylic acid group, a branched alkyl chain, and an aromatic ring, make it a versatile intermediate. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in pharmaceutical applications.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature.[4] This allows for the formation of a saturated solution at a higher temperature, from which the pure compound crystallizes upon cooling, leaving the more soluble impurities behind in the solution (mother liquor).

This application note will guide the user through the logical process of selecting an optimal solvent or solvent system for the recrystallization of 2-Methyl-3-(4-methylphenyl)butanoic acid and provide detailed protocols to execute the purification effectively.

Theoretical Framework for Solvent Selection

The selection of an appropriate recrystallization solvent is often the most critical step in the purification process.[5][6][7] The adage "like dissolves like" is a fundamental guiding principle, suggesting that a solvent will best dissolve a solute of similar polarity. 2-Methyl-3-(4-methylphenyl)butanoic acid possesses both nonpolar (the aromatic ring and alkyl chain) and polar (the carboxylic acid group) characteristics. This dual nature suggests that a solvent of intermediate polarity, or a mixture of polar and nonpolar solvents, might be effective.

Key characteristics of an ideal recrystallization solvent:

-

High solubility at elevated temperatures and low solubility at room temperature: This differential is crucial for maximizing the recovery of the purified compound.

-

Inertness: The solvent should not react with the compound being purified.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

-

Non-toxic and inexpensive: Safety and cost are important practical considerations.

-

Dissolves impurities well at all temperatures or not at all: This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.

Single-Solvent Systems

For a single-solvent recrystallization, the compound should exhibit a steep solubility curve with respect to temperature in that solvent. A preliminary screening of solvents with varying polarities is the first step. Based on the structure of 2-Methyl-3-(4-methylphenyl)butanoic acid, solvents such as ethanol, methanol, ethyl acetate, and toluene could be suitable candidates. Water is generally a poor solvent for nonpolar organic compounds but can be effective for some polar organic acids, especially at high temperatures.[8]

Mixed-Solvent Systems

When a single solvent does not meet the ideal criteria, a mixed-solvent system can be employed.[2][9][10] This technique utilizes two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).[11][12] The impure solid is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until a slight turbidity (cloudiness) appears, indicating the point of saturation.[9][10] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, inducing crystallization.

Common mixed-solvent pairs often consist of a polar and a nonpolar solvent, such as ethanol/water or toluene/hexane.

Data Presentation: Potential Recrystallization Solvents

The following table summarizes the properties of several common laboratory solvents that could be considered for the recrystallization of 2-Methyl-3-(4-methylphenyl)butanoic acid.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | General Suitability for Carboxylic Acids | Safety Considerations |

| Water | 100 | 80.1 | Good for some polar acids, may require high temperatures.[8] | Non-flammable, non-toxic. |

| Ethanol | 78 | 24.5 | Often a good choice due to its intermediate polarity. | Flammable. |

| Methanol | 65 | 32.7 | Similar to ethanol, but more volatile. | Flammable, toxic. |

| Ethyl Acetate | 77 | 6.0 | Good for compounds of intermediate polarity. | Flammable, irritant. |

| Acetone | 56 | 20.7 | Often a very good solvent, sometimes too good at room temperature. | Highly flammable, irritant. |

| Toluene | 111 | 2.4 | Suitable for less polar compounds. | Flammable, toxic. |

| Hexane | 69 | 1.9 | Good as a "bad" solvent in mixed systems for nonpolar compounds. | Highly flammable, neurotoxin. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat organic solvents with an open flame; use a hot plate or a heating mantle.

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for recrystallization from a single solvent. The choice of solvent should be determined by preliminary small-scale solubility tests.

Step-by-Step Methodology:

-

Solvent Selection: In a small test tube, add approximately 50 mg of the impure 2-Methyl-3-(4-methylphenyl)butanoic acid. Add a few drops of the chosen solvent at room temperature. If the solid dissolves completely, the solvent is unsuitable. If it is insoluble, heat the test tube gently. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.

-